1-(3-chloro-4-methylphenyl)-N-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Beschreibung
The compound 1-(3-chloro-4-methylphenyl)-N-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its kinase inhibitory activity. Structurally, it features a 3-chloro-4-methylphenyl group at position 1 of the pyrazolo-pyrimidine core and a 2,5-dimethylphenyl substituent on the N-amine (Fig. 1). These substituents are critical for modulating target selectivity, potency, and pharmacokinetic properties.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-(2,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5/c1-12-4-5-14(3)18(8-12)25-19-16-10-24-26(20(16)23-11-22-19)15-7-6-13(2)17(21)9-15/h4-11H,1-3H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDTWIXGABOKCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(3-chloro-4-methylphenyl)-N-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C18H19ClN4
- Molecular Weight : 344.82 g/mol
- IUPAC Name : 1-(3-chloro-4-methylphenyl)-N-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
The presence of the pyrazole and pyrimidine rings contributes to its biological activity, particularly in terms of enzyme inhibition and receptor interaction.
Anticancer Activity
Recent studies have indicated that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, a series of derivatives were evaluated for their ability to inhibit cancer cell proliferation. The compound demonstrated promising results in vitro against various cancer cell lines with IC50 values indicating effective inhibition of cell growth.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.45 | |
| A549 (Lung Cancer) | 0.32 | |
| HeLa (Cervical Cancer) | 0.50 |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In a comparative study against standard anti-inflammatory agents like diclofenac, it showed significant COX-2 inhibitory activity.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 1-(3-chloro-4-methylphenyl)-N-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 0.04 | COX-2 Inhibition |
| Diclofenac | 0.05 | COX-2 Inhibition |
This suggests that the compound may serve as a lead structure for developing new anti-inflammatory drugs.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer progression and inflammation. The interaction with cyclooxygenase enzymes (COX-1 and COX-2) leads to reduced production of prostaglandins, which are mediators of inflammation. Additionally, the pyrazolo[3,4-d]pyrimidine scaffold is known to interact with various kinases involved in cell signaling pathways that regulate apoptosis and cell proliferation.
Study on Anticancer Activity
A recent study published in MDPI investigated the anticancer potential of several pyrazolo[3,4-d]pyrimidine derivatives, including the compound . The study utilized various cancer cell lines and assessed the cytotoxic effects through MTT assays. The results indicated that the compound effectively induced apoptosis in cancer cells through caspase activation pathways.
Anti-inflammatory Study
Another study focused on the anti-inflammatory properties of this compound compared to traditional NSAIDs. The findings revealed that it not only inhibited COX enzymes but also reduced inflammatory cytokines in vitro, suggesting a dual mechanism of action that could be beneficial for treating chronic inflammatory conditions.
Vergleich Mit ähnlichen Verbindungen
Data Tables
Table 1. Structural and Pharmacokinetic Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
